molecular formula C30H24N2O6S2 B2907964 N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide CAS No. 301313-59-7

N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide

Cat. No.: B2907964
CAS No.: 301313-59-7
M. Wt: 572.65
InChI Key: FMUSWLMAGDNBQQ-UHFFFAOYSA-N
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Description

This compound is a bis-sulfonamide derivative featuring dual naphthalene-2-sulfonyl groups attached to a central phenylacetamide scaffold. Its structure enables strong π-π interactions and hydrogen bonding, which may enhance binding to biological targets or influence crystallinity .

Properties

IUPAC Name

N-[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl]-N-naphthalen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O6S2/c1-21(33)31(39(35,36)29-17-11-23-7-3-5-9-25(23)19-29)27-13-15-28(16-14-27)32(22(2)34)40(37,38)30-18-12-24-8-4-6-10-26(24)20-30/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUSWLMAGDNBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene-2-sulfonyl chloride with acetyl chloride in the presence of a base to form an acetylated naphthalene sulfonyl intermediate. This intermediate is then reacted with 4-aminophenyl sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound Dual naphthalene-2-sulfonyl groups on phenylacetamide ~530 (estimated) High hydrophobicity; potential for strong intermolecular interactions (e.g., π-stacking) Synthesized
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Methoxybenzenesulfonyl group 376.38 Stabilized by N–H···O and C–H···O hydrogen bonds; crystalline structure
N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (Sulfamethizole impurity) Thiadiazole sulfonamide 327.40 Antibacterial activity; impurity formed during sulfamethizole synthesis
N-(4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (Compound 4q) Naphthalene-1-sulfonyl group 366.43 Synthesized via Cu-catalyzed coupling; structural isomer of target compound
N-{4-[(2-Hydroxyethyl)sulfamoyl]phenyl}acetamide Hydroxyethyl sulfonamide 298.36 Lower hydrophobicity; predicted pKa ~10.75
N-[4-(acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide Acetylsulfamoyl and naphthalen-1-yl groups 382.43 Enhanced steric bulk; potential for dual binding motifs

Pharmacological Activities

  • Analgesic Activity : Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) showed comparable efficacy to paracetamol, attributed to the electron-rich piperazinyl group enhancing target engagement . The target compound’s naphthalene groups may similarly modulate receptor binding but with reduced solubility.
  • Antibacterial Activity : Sulfamethizole derivatives (e.g., compound 5b with a nitro group) exhibit potency against Gram-positive bacteria . The target compound’s lack of charged groups may limit its antibacterial efficacy.

Physical and Chemical Properties

  • Solubility : The target compound’s dual naphthalene groups likely reduce aqueous solubility compared to hydroxyethyl or methoxy-substituted analogues (e.g., ).
  • Crystallinity : Compounds with methoxybenzenesulfonyl groups form stable crystals via N–H···O interactions , whereas bulkier naphthalene substituents may lead to amorphous solids.

Biological Activity

N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide is a complex compound derived from naphthalene sulfonamide structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features a naphthalene backbone, which is known for its stability and ability to interact with biological targets. The sulfonamide functional group enhances its solubility and reactivity, making it a suitable candidate for drug development.

  • Molecular Formula: C₁₈H₁₈N₂O₄S₂
  • Molecular Weight: 378.48 g/mol

Anticancer Activity

Several studies have highlighted the anticancer properties of naphthalene derivatives, including the compound . Research indicates that naphthalene-based compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The primary mechanism involves the arrest of the cell cycle and induction of apoptosis in cancer cells. For instance, a derivative similar to our compound was shown to significantly reduce viability in MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Case Study : In a study evaluating naphthalene-substituted triazoles, it was found that these compounds exhibited potent cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range. The study reported that these compounds could effectively suppress tumor growth in vivo without significant toxicity to normal tissues .

Anti-inflammatory Activity

The naphthalene moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Research Findings : A study indicated that certain naphthalene derivatives could inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain . This suggests that naphthalene-based compounds may serve as potential therapeutic agents for inflammatory diseases.

Data Tables

Biological Activity Effect Cell Line/Model Reference
AnticancerInduces apoptosisMDA-MB-231 (breast cancer)
Anti-inflammatoryInhibits COX-2 expressionIn vitro model
CytotoxicityReduces cell viabilityVarious cancer cell lines

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